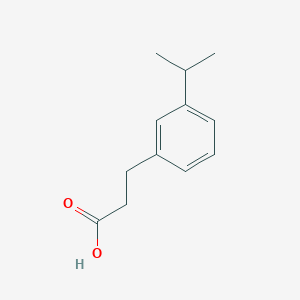
2-(Trifluoromethoxy)propionic acid
Übersicht
Beschreibung
2-(Trifluoromethoxy)propionic acid is a chemical compound with the CAS Number: 1378795-51-7. It has a molecular weight of 158.08 and its IUPAC name is 2-(trifluoromethoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) . This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
This compound is a colorless, transparent crystal or granular crystalline powder . It has a molecular weight of 158.08 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation: 2-(Trifluoromethoxy)propionic acid derivatives have been used in the novel asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method, utilizing trifluoromethyl aryl sulfonate, is scalable, operationally simple, and effective for late-stage trifluoromethoxylation of complex small molecules, demonstrating broad scope and good functional group compatibility (Guo et al., 2017).
Organic Chemistry and Medicinal Applications
- Trifluoromethoxy Group in Pharmaceuticals: The trifluoromethoxy group, such as in this compound, is increasingly significant in pharmaceuticals. This group's strongly electron-withdrawing nature and high lipophilicity make it valuable in developing drugs for various therapeutic areas, including analgesics, anesthetics, cardiovascular, and psychopharmacologic drugs (Jeschke et al., 2007).
Extraction and Purification Processes
- Reactive Extraction of Propionic Acid: Research has explored the extraction of propionic acid (a closely related compound to this compound) using various extractants and diluents. This process is significant in the chemical and pharmaceutical industries for recovering carboxylic acids from waste streams and fermentation broth, optimizing the use of binary extractants and diluents (Keshav et al., 2009).
Analytical Chemistry
- Hydrophilic Interaction Chromatography-Electrospray Tandem Mass Spectrometry (HILIC-ESI/MS/MS): In the field of analytical chemistry, propionic acid (related to this compound) has been used to mitigate sensitivity loss caused by trifluoroacetic acid in HILIC-ESI/MS/MS bioanalysis of basic compounds. The addition of propionic acid to mobile phases improves signal strength while maintaining chromatography integrity (Shou & Naidong, 2005).
Wirkmechanismus
Biochemical Pathways
Propionic acid, a related compound, is known to participate in various biochemical pathways, including the succinate pathway
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-(Trifluoromethoxy)propionic acid interacts with its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
2-(trifluoromethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBPQYWQLGLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



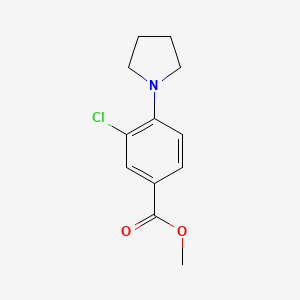
![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)
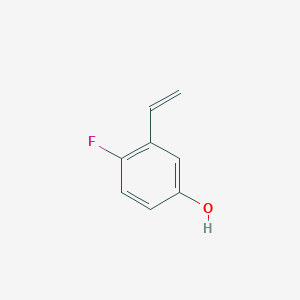
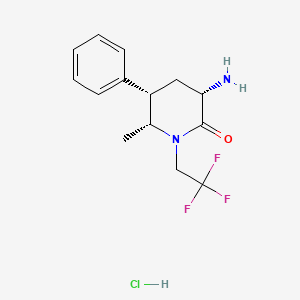
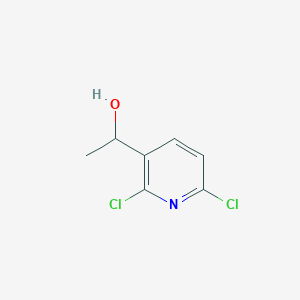
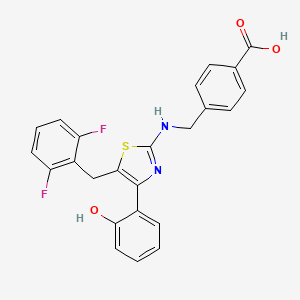
![3-[(Furan-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3100819.png)
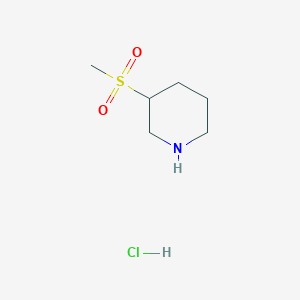
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)
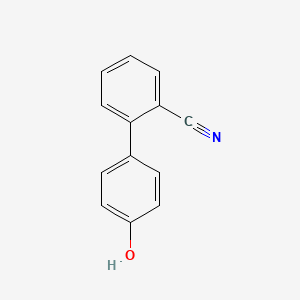
![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)
![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)
![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)
